5-Amino-1-cyclopentylhex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-cyclopentylhex-4-en-3-one is a chemical compound with a unique structure that includes an amino group, a cyclopentyl ring, and a hexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as ethanol or water and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Amino-1-cyclopentylhex-4-en-3-one may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopentylhex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
5-Amino-1-cyclopentylhex-4-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopentylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1-cyclopentylhex-4-en-3-one include other amino-cyclopentyl derivatives and hexenone-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
What sets this compound apart is its specific combination of an amino group, a cyclopentyl ring, and a hexenone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
921588-33-2 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-amino-1-cyclopentylhex-4-en-3-one |
InChI |
InChI=1S/C11H19NO/c1-9(12)8-11(13)7-6-10-4-2-3-5-10/h8,10H,2-7,12H2,1H3 |
InChI Key |
FBDAQPVSZMWNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.